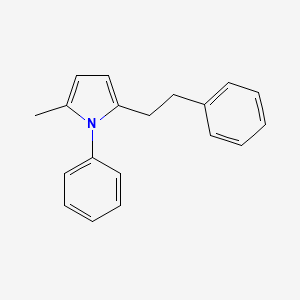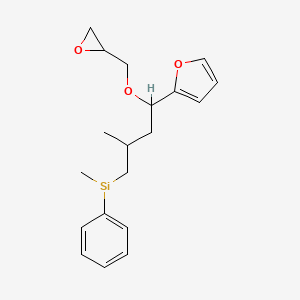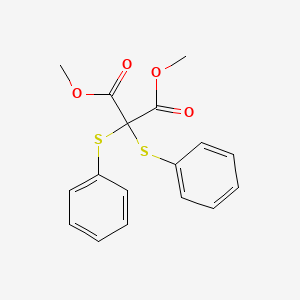
2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide is a compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide typically involves the following steps:
Formation of 9-Benzyl-9H-carbazole: This intermediate is synthesized through a reaction involving 9H-carbazole and benzyl chloride in the presence of a base such as potassium carbonate.
N-Methylation: The 9-Benzyl-9H-carbazole is then methylated using methyl iodide and a strong base like sodium hydride.
Acetamide Formation: The final step involves the reaction of the N-methylated product with chloroacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of the carbazole family, known for its photoconductive properties.
9-Benzyl-9H-carbazole: A precursor in the synthesis of 2-(9-Benzyl-1-methyl-9H-carbazol-2-YL)acetamide.
2-(9H-Carbazol-9-yl)ethyl acrylate: A carbazole derivative used in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a methyl group, and an acetamide group attached to the carbazole core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61253-39-2 |
|---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(9-benzyl-1-methylcarbazol-2-yl)acetamide |
InChI |
InChI=1S/C22H20N2O/c1-15-17(13-21(23)25)11-12-19-18-9-5-6-10-20(18)24(22(15)19)14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H2,23,25) |
InChI Key |
ZTPXEKLAZWTCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester](/img/structure/B14578003.png)
![4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14578005.png)
![Phenyl[4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanone](/img/structure/B14578013.png)
![Dimethyl {2-[(propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonate](/img/structure/B14578017.png)
![[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol](/img/structure/B14578019.png)





![1-[4-(1-Hydroxypropan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B14578053.png)


